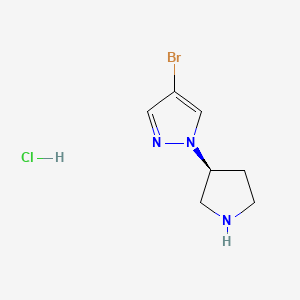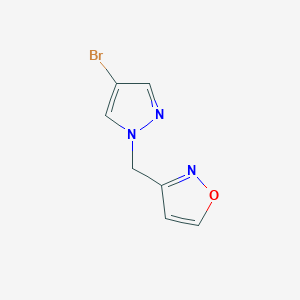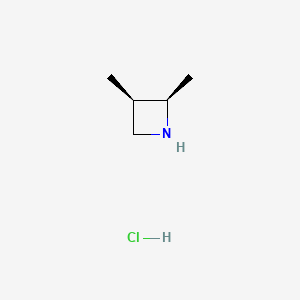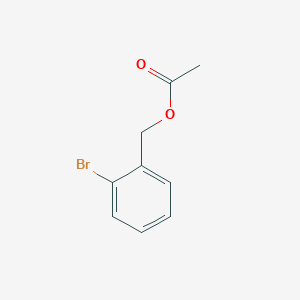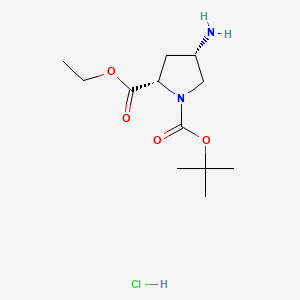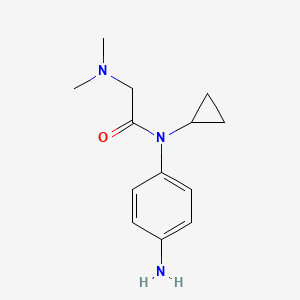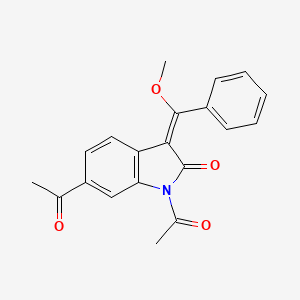
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has been utilized in the enantioselective synthesis of related compounds. For instance, a study by Magata et al. (2017) demonstrates its use in synthesizing an oxazole subunit isomer with high optical purity through a Pd-catalyzed amide coupling process (Magata et al., 2017).
Mass Spectrometry Analysis
This compound has also been studied in mass spectrometry. Klyba et al. (2019) analyzed the electron impact and chemical ionization mass spectra of related alkyl thiophene carboxylates, contributing to the understanding of their fragmentation pathways (Klyba et al., 2019).
Novel Cysteine-Functionalized Thiophenes
Cagnoli et al. (2005) explored the synthesis of compounds combining the properties of cysteine with thiophene rings, where this compound played a role. These compounds show potential as bioactive molecules and in new material development (Cagnoli et al., 2005).
Crystal Structure Studies
Research has also delved into the crystal structure of this compound and its derivatives. For example, Vasu et al. (2004) investigated the crystal structure of a related methyl 2-amino thiophene carboxylate, contributing to the understanding of its molecular conformation (Vasu et al., 2004).
Polymerization Applications
Cagnoli et al. (2005) also investigated synthetic pathways leading to polythiophenes containing units derived from this compound. Their research focused on oxidative coupling and Stille coupling processes, highlighting the potential of these compounds in polymer chemistry (Cagnoli et al., 2005).
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-7(5-6-17-8)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIAAGYSQCHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



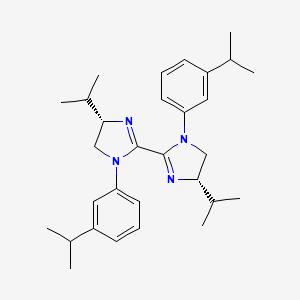
![1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B8239010.png)

